molecular formula C16H23N3O2 B2360155 Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034431-41-7

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2360155
CAS No.: 2034431-41-7
M. Wt: 289.379
InChI Key: XQYGVKIFKPIIRF-UHFFFAOYSA-N
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Description

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound with significant potential in scientific research. Its versatile nature allows for various applications, including drug discovery and material synthesis, making it a valuable asset in advancing scientific knowledge and innovation.

Preparation Methods

The synthesis of Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of novel compounds and materials, contributing to the development of new chemical entities.

    Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and processes.

    Industry: The compound is used in the production of advanced materials and chemicals, enhancing industrial processes and products.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can be compared with other similar compounds, such as:

    N-(piperidine-4-yl) benzamide compounds: These compounds have been investigated for their effects against cancer cells, showing increased cytotoxicity with the presence of halogen, carboxyl, nitro, or methyl groups on the ring.

    4-(piperidin-1-yl)pyridine derivatives: These derivatives have shown strong factor IIa inhibition and good anticoagulant effects.

The uniqueness of this compound lies in its specific structural features and versatile applications, making it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-7-4-8-19(10-14)16(20)13-5-3-6-13/h9,13-14H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYGVKIFKPIIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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